molecular formula C8H19NO6 B12810788 Triethanolamine hydroxyacetate CAS No. 68299-02-5

Triethanolamine hydroxyacetate

Cat. No.: B12810788
CAS No.: 68299-02-5
M. Wt: 225.24 g/mol
InChI Key: PQJDLYIRTTVMCS-UHFFFAOYSA-N
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Description

Triethanolamine hydroxyacetate is an organic compound with the chemical formula C8H19NO6. It is a derivative of triethanolamine, which is a tertiary amine and a triol. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethanolamine hydroxyacetate can be synthesized through the reaction of triethanolamine with acetic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the esterification of triethanolamine with acetic acid, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where triethanolamine and acetic acid are mixed in specific stoichiometric ratios. The reaction is carried out at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Triethanolamine hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halogenating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.

Scientific Research Applications

Triethanolamine hydroxyacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical syntheses and as a complexing agent in coordination chemistry.

    Biology: It is employed in biochemical assays and as a buffer in biological experiments.

    Medicine: It is used in the formulation of pharmaceuticals and as an ingredient in topical medications.

    Industry: It is utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of triethanolamine hydroxyacetate involves its ability to act as a surfactant and a pH adjuster. As a surfactant, it lowers the interfacial tension in mixtures, preventing the separation of emulsions. As a pH adjuster, it can accept hydrogen ions, thereby raising the pH of solutions. This dual functionality makes it valuable in various applications, including cosmetics and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

    Triethanolamine: A precursor to triethanolamine hydroxyacetate, used in similar applications.

    Diethanolamine: Another related compound with two hydroxyl groups, used in surfactants and corrosion inhibitors.

    Monoethanolamine: A simpler amine with one hydroxyl group, used in gas treatment and as a surfactant.

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct properties compared to its parent compound, triethanolamine. This esterification enhances its solubility and reactivity, making it suitable for specialized applications in various fields .

Properties

CAS No.

68299-02-5

Molecular Formula

C8H19NO6

Molecular Weight

225.24 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxyacetic acid

InChI

InChI=1S/C6H15NO3.C2H4O3/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;3H,1H2,(H,4,5)

InChI Key

PQJDLYIRTTVMCS-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)CCO.C(C(=O)O)O

Related CAS

68299-02-5
67924-04-3

Origin of Product

United States

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